

Synthesis of Forrestiacids K via Diels-Alder Reaction: Application Notes and Protocols

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Compound of Interest

Compound Name: *Forrestiacids K*

Cat. No.: *B12380127*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacids are a class of complex [4+2] type triterpene-diterpene hybrids that have garnered significant interest in the scientific community. These natural products, isolated from the endangered conifer *Pseudotsuga forrestii*, are formed through a proposed biosynthetic pathway involving a Diels-Alder reaction between a lanostane-type triterpene (dienophile) and an abietane-type diterpene (diene). Forrestiacid K, along with its analogues, has been identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the de novo lipogenesis pathway.^{[1][2][3]} The inhibition of ACL presents a promising therapeutic strategy for metabolic disorders, including hyperlipidemia and certain cancers. This document provides detailed application notes and protocols for the proposed synthesis of Forrestiacid K via a biomimetic Diels-Alder reaction, intended for researchers in natural product synthesis and drug development.

Biological Activity and Therapeutic Potential

Forrestiacids, including Forrestiacid K, exhibit significant inhibitory activity against ATP-citrate lyase (ACL).^{[1][2][3]} ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid K can effectively suppress de novo lipogenesis, making it a valuable lead compound for the development of drugs targeting metabolic diseases. The IC₅₀

values for Forresteriacids E-K against ACL have been reported to be in the range of 1.8 to 11 μM , highlighting their potential as potent inhibitors.^{[1][2][3]}

Quantitative Data: ACL Inhibition by Forresteriacids

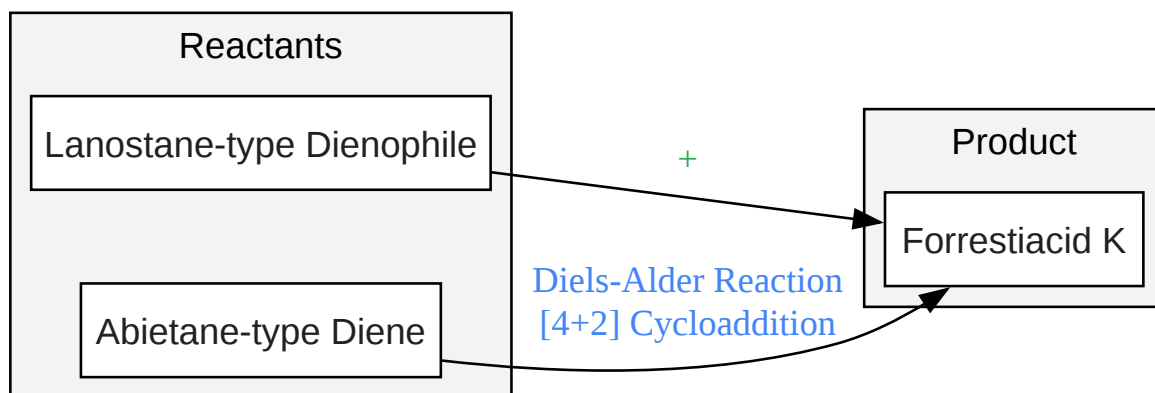
Compound	IC50 Range (μM) against ATP-citrate lyase
Forresteriacids E-K	1.8 - 11

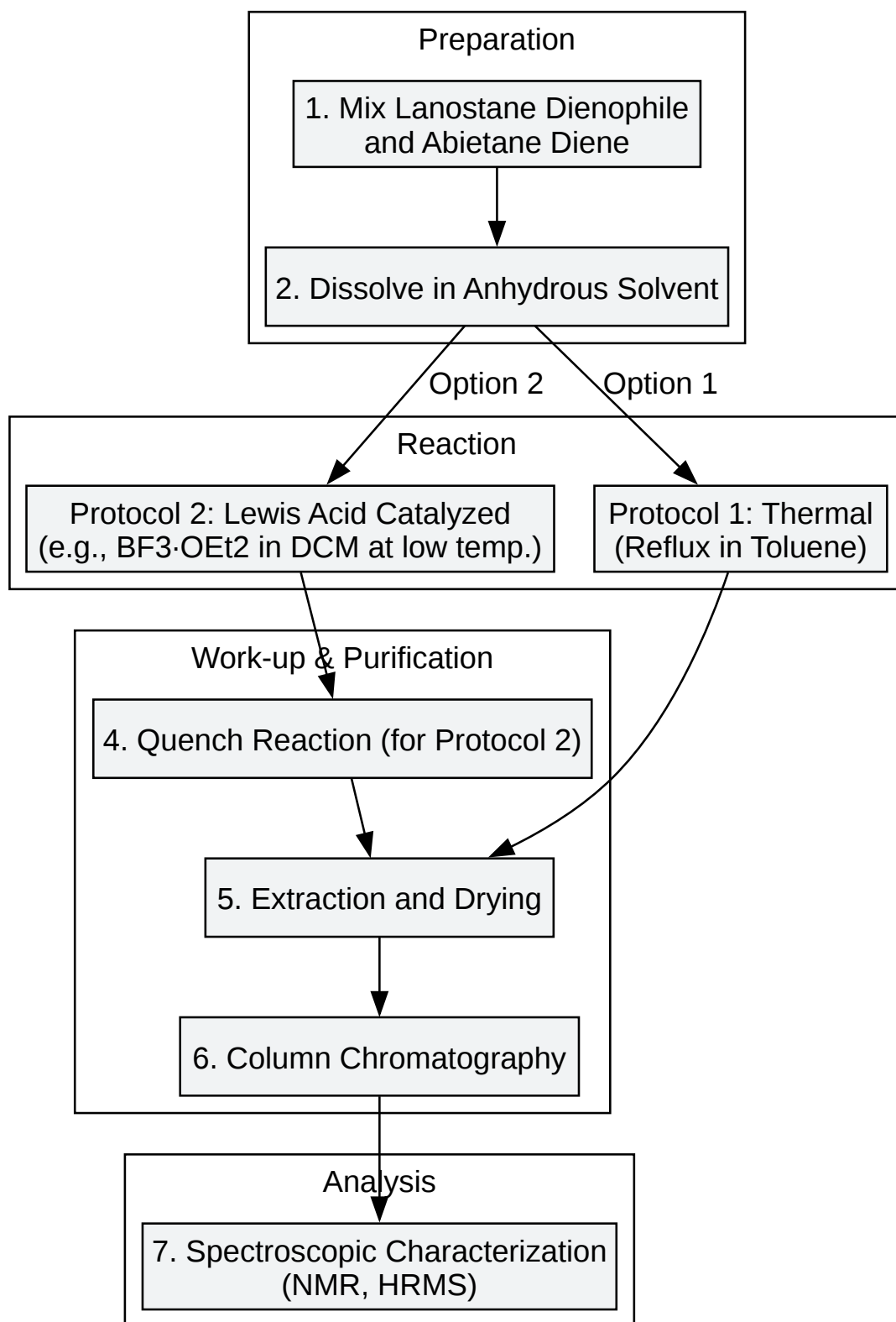
Table 1: Inhibitory concentration range of Forresteriacids E-K against ATP-citrate lyase.^{[1][2][3]}

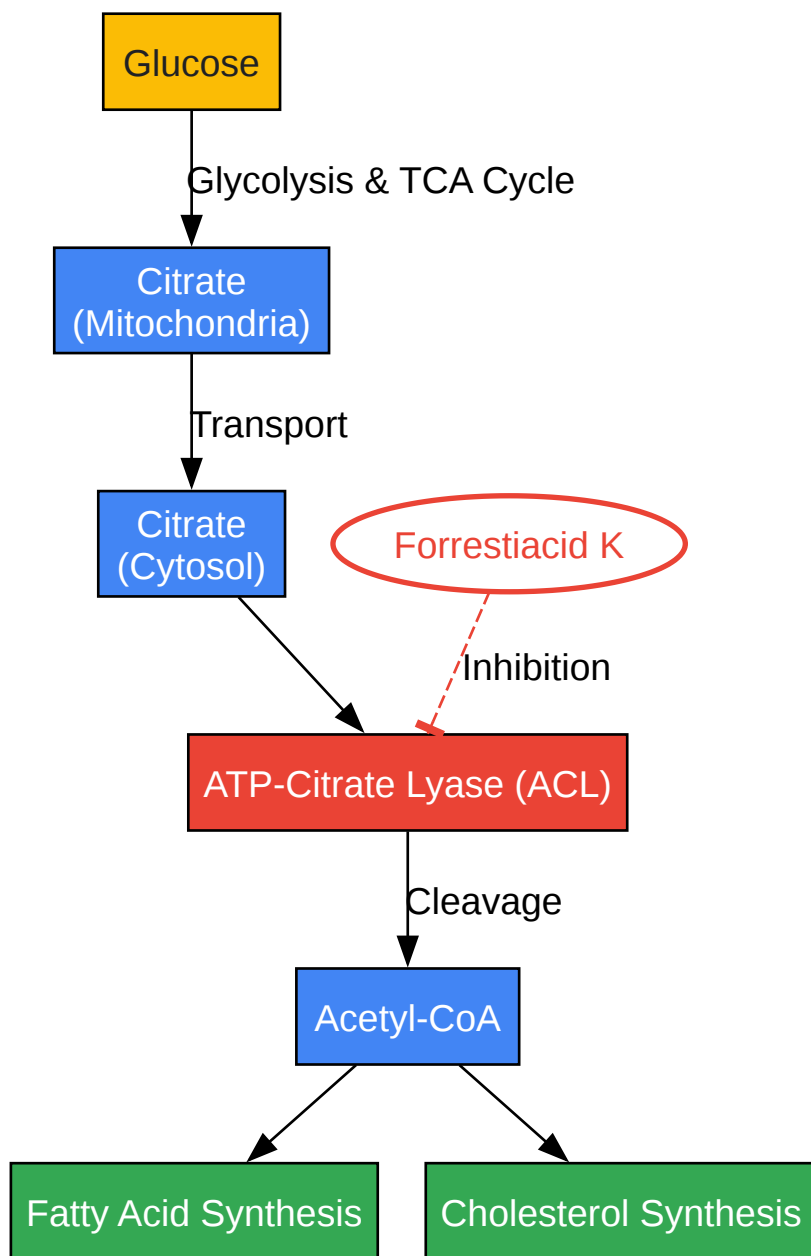
Proposed Biomimetic Synthesis of Forresteriacid K

The synthesis of the complex carbon skeleton of Forresteriacid K can be envisioned through a biomimetic intermolecular hetero-Diels-Alder reaction. This approach mimics the proposed natural biosynthetic pathway. The key disconnection involves the [4+2] cycloaddition of a normal lanostane-type dienophile and an abietane-type diene.

Reaction Scheme







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References

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